
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid typically involves multiple steps, including the formation of intermediate compounds and the introduction of deuterium atoms. The synthetic route may involve the use of palladium-catalyzed cross-coupling reactions, Wittig reactions, and selective hydrogenation processes. Reaction conditions often require precise temperature control, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using similar techniques as those in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides, hydroxylated derivatives, and other oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acid derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
Major products formed from these reactions include epoxides, hydroxylated fatty acids, saturated fatty acids, and halogenated derivatives
科学研究应用
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions and to develop new synthetic methodologies.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of specialized materials, such as biodegradable polymers and surfactants.
作用机制
The mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to modulate various biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include anti-inflammatory and anti-proliferative effects.
相似化合物的比较
Similar Compounds
Similar compounds include other polyunsaturated fatty acids such as:
Arachidonic Acid: A polyunsaturated fatty acid with four cis double bonds.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five cis double bonds but a different carbon chain length.
Docosahexaenoic Acid: A polyunsaturated fatty acid with six cis double bonds.
Uniqueness
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid is unique due to its specific deuterium labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This labeling provides insights into the behavior and interactions of the compound at the molecular level, making it a valuable tool in scientific research.
属性
分子式 |
C21H32O2 |
|---|---|
分子量 |
321.5 g/mol |
IUPAC 名称 |
(6Z,9Z,12Z,15Z,18Z)-20,20,21,21,21-pentadeuteriohenicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 |
InChI 键 |
OQOCQFSPEWCSDO-YSTLBCQOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
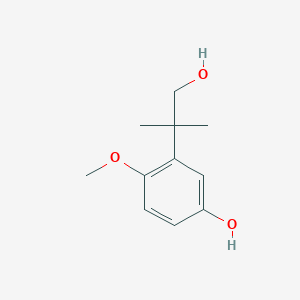
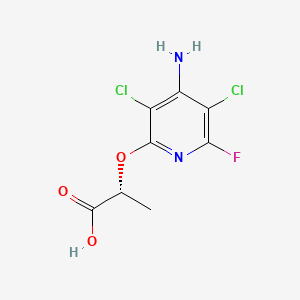
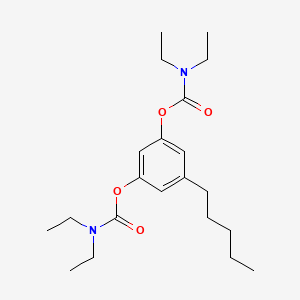
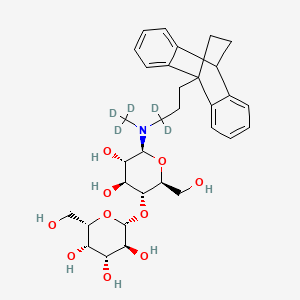
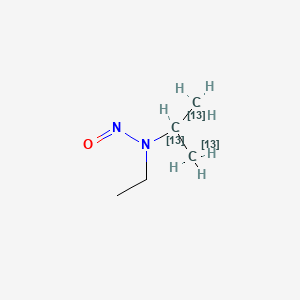
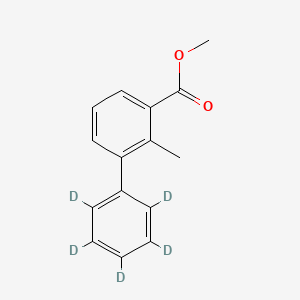
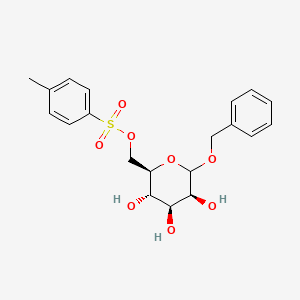
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
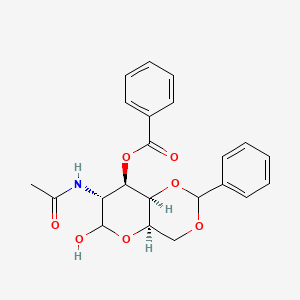
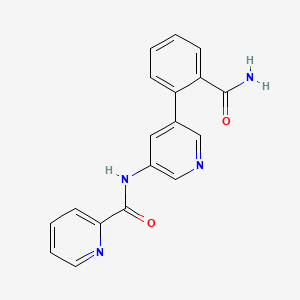

![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
